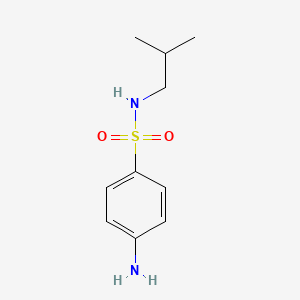

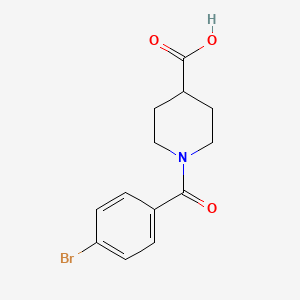

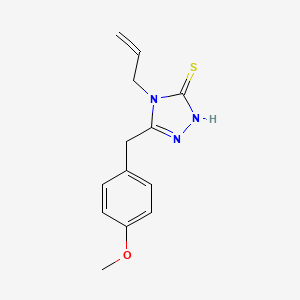

![molecular formula C16H14N2O3 B1268708 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- CAS No. 101351-09-1](/img/structure/B1268708.png)

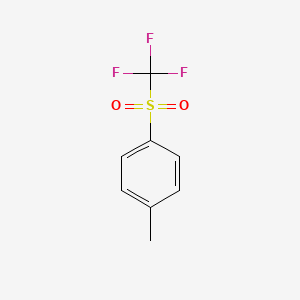

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- (hereafter referred to as “the compound”) is an organic compound with a wide range of applications in the scientific community. The compound has been studied extensively in terms of its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Derivatives

- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis : A synthesis process for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This includes the epoxidation of tetrahydro-1H-isoindole derivatives and subsequent reaction with nucleophiles, leading to amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).

- Polysubstituted Isoindole-1,3-dione Analogues : New polysubstituted isoindole-1,3-diones have been prepared from specific tetrahydro-isoindole derivatives. This process involves reactions with m-CPBA to form epoxides and subsequent synthesis of triacetate and aromatic derivatives (Tan et al., 2014).

Molecular and Crystal Structure Studies

- Tricyclic N-Aminoimides Synthesis and Structure : Synthesis of two new N-aminoimides based on tetrahydro-1H-isoindole diones has been achieved. These compounds, characterized by X-ray diffraction, exhibit interesting crystal structures and hydrogen bonding patterns (Struga et al., 2007).

Anticancer and Biological Activity

- Anticancer Activity of Isoindole-1,3(2H)-dione Compounds : Studies have shown that isoindole-1,3(2H)-dione derivatives with different substituents demonstrate cytotoxic effects on various cancer cells. The effectiveness of these compounds as anticancer agents depends significantly on their structural substituents (Tan et al., 2020).

Pharmacological Applications

- Serotonin Receptor Affinity and PDE10A Inhibition : Isoindole-1,3-dione derivatives have been evaluated for their affinity to serotonin receptors and inhibitory properties against phosphodiesterase 10A, suggesting potential as antipsychotic agents (Czopek et al., 2020).

Future Directions

Phthalimide serves as a compelling molecule in medicinal chemistry and is a privileged scaffold that can be utilized to create novel lead drug-candidates with diverse biological activities . Therefore, “1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-” and its derivatives may have potential applications in the development of new drugs.

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 , suggesting that this compound may have similar targets. The dopamine receptor D2 plays a crucial role in the central nervous system, influencing motor control, reward learning, and behavior.

Mode of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , which suggests a potential interaction with dopamine receptors. This interaction could lead to changes in neurotransmission, affecting various physiological processes.

Result of Action

Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic properties and the ability to inhibit β-amyloid protein aggregation . These effects suggest that 2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione may have similar therapeutic potential.

Properties

IUPAC Name |

2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIHYGXYALYNNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359132 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101351-09-1 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.